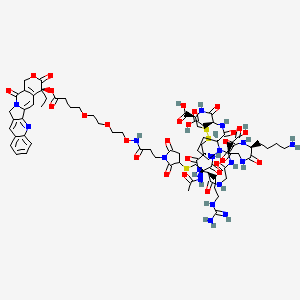

iRGD-CPT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C75H100N18O27S3 |

|---|---|

Molecular Weight |

1781.9 g/mol |

IUPAC Name |

(6S,9S,15S,18R,23R,26S,29S)-18-[[(2R)-2-acetamido-3-[1-[3-[2-[2-[4-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-4-oxobutoxy]ethoxy]ethoxyamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-6-(4-aminobutyl)-15-(3-carbamimidamidopropyl)-9,26-bis(carboxymethyl)-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |

InChI |

InChI=1S/C75H100N18O27S3/c1-3-75(43-28-53-62-41(27-40-11-4-5-12-44(40)84-62)34-93(53)70(111)42(43)35-118-73(75)115)120-61(103)16-10-22-116-23-24-117-25-26-119-90-55(95)17-21-92-57(97)31-54(71(92)112)121-36-49(82-39(2)94)67(108)88-50-37-122-123-38-51(72(113)114)89-66(107)48(30-60(101)102)87-69(110)52-15-9-20-91(52)58(98)33-81-64(105)45(13-6-7-18-76)85-65(106)47(29-59(99)100)83-56(96)32-80-63(104)46(86-68(50)109)14-8-19-79-74(77)78/h4-5,11-12,27-28,45-52,54H,3,6-10,13-26,29-38,76H2,1-2H3,(H,80,104)(H,81,105)(H,82,94)(H,83,96)(H,85,106)(H,86,109)(H,87,110)(H,88,108)(H,89,107)(H,90,95)(H,99,100)(H,101,102)(H,113,114)(H4,77,78,79)/t45-,46-,47-,48-,49-,50-,51-,52-,54?,75-/m0/s1 |

InChI Key |

OSLBPCRXKMUFIL-AMJBNBQASA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCCOCCOCCONC(=O)CCN6C(=O)CC(C6=O)SC[C@@H](C(=O)N[C@H]7CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC7=O)CCCNC(=N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)O)NC(=O)C |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCCOCCOCCONC(=O)CCN6C(=O)CC(C6=O)SCC(C(=O)NC7CSSCC(NC(=O)C(NC(=O)C8CCCN8C(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC7=O)CCCNC(=N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

a dual-targeting mechanism of iRGD in tumor treatment

An In-depth Technical Guide to the Dual-Targeting Mechanism of iRGD in Tumor Treatment

Executive Summary

The effective delivery of therapeutic agents to solid tumors is a significant challenge in oncology, primarily due to the complex and often impermeable tumor microenvironment (TME). The internalized RGD (iRGD) peptide (sequence: CRGDKGPDC) is a novel tumor-penetrating peptide that enhances the delivery of co-administered or conjugated therapeutics deep into the tumor parenchyma.[1][2] This is achieved through a unique, sequential dual-targeting mechanism. Initially, the Arg-Gly-Asp (RGD) motif targets αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells.[3] Following this initial binding, the peptide is proteolytically cleaved by tumor-associated proteases, exposing a C-end Rule (CendR) motif. This newly revealed motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed in the TME, triggering an active transport pathway that increases tumor permeability.[4][5] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

The iRGD Peptide: Structure and Motifs

The prototypic iRGD is a nine-amino-acid cyclic peptide with the sequence Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys, featuring a disulfide bond between the two cysteine residues.[6] This structure contains two critical functional motifs:

-

RGD Motif: The Arg-Gly-Asp sequence is a well-known ligand for several integrins, particularly αvβ3 and αvβ5.[1]

-

Cryptic CendR Motif: The R/KXXR/K C-end Rule (CendR) motif is initially inactive. In iRGD, the sequence CRGDK becomes the active CendR motif after proteolytic cleavage.[3][4]

Core Mechanism: A Three-Step Dual-Targeting Pathway

The iRGD peptide homes to and penetrates tumors through a sequential, three-step process that involves two distinct receptor interactions.[6]

Step 1: Tumor Homing via Integrin Binding The process begins in the circulation, where the iRGD peptide identifies the tumor site. The exposed RGD motif on the peptide selectively binds to αvβ3 and αvβ5 integrins, which are characteristically overexpressed on the surface of tumor endothelial cells and some cancer cells.[3][7] This binding event serves as the first targeting mechanism, effectively anchoring the peptide and its associated cargo to the tumor vasculature.

Step 2: Proteolytic Cleavage and Activation Once bound to the integrin, the iRGD peptide undergoes proteolytic cleavage by tumor-associated proteases.[4][8] This cleavage event is critical as it exposes the previously cryptic CendR motif (R/KXXR/K) at the C-terminus of the resulting peptide fragment (CRGDK).[5]

Step 3: NRP-1 Binding and Activation of Tumor Penetration The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a transmembrane glycoprotein that is also upregulated in the tumor microenvironment.[2][4] The binding of the CendR fragment to NRP-1 is the second targeting step and the key to iRGD's penetrating ability.[5] This interaction activates a specific, energy-dependent endocytic/transcytotic pathway.[6][9] This pathway increases the permeability of both the vascular endothelium and the dense tumor parenchyma, creating a temporary transport route.[2][4]

This mechanism allows for the deep penetration of not only the iRGD peptide itself but also any co-administered therapeutic agents—a phenomenon known as the "bystander effect."[10] Drugs, nanoparticles, and antibodies present in the circulation can leverage this transiently opened gateway to bypass the stromal barrier and achieve higher intratumoral concentrations.[6]

Caption: The iRGD dual-targeting signaling pathway.

Quantitative Data Summary

The efficacy of iRGD-mediated delivery has been quantified across numerous preclinical studies. The following tables summarize key findings.

Table 1: Receptor Binding and Affinity

| Peptide Fragment | Target Receptor | Affinity/Binding Characteristics | Reference |

|---|---|---|---|

| iRGD (full peptide) | αvβ3 and αvβ5 Integrins | Nanomolar range affinity | [4] |

| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | 50- to 150-fold higher affinity for NRP-1 than for integrins |[4] |

Table 2: In Vivo Enhancement of Drug Accumulation and Efficacy

| Tumor Model | Therapeutic Agent | Enhancement Metric | Result | Reference |

|---|---|---|---|---|

| Pancreatic (PDAC) | Irinotecan-loaded silicasomes | Survival Rate | Increased from 29% to 57% with iRGD co-administration | [5] |

| NSCLC (A549 xenograft) | Evans Blue Dye | Tumor Accumulation | 2.5-fold increase in the iRGD co-administration group | [11] |

| NSCLC (A549 xenograft) | Gemcitabine | Tumor Growth Inhibition | 86.9% with Gemcitabine + iRGD vs. 59.8% with Gemcitabine alone | [11] |

| Breast Cancer (4T1) | Doxorubicin Liposomes | Antitumor Efficacy | ~2-fold enhancement with iRGD conjugation | [10] |

| Melanoma (B16-F10) | Doxorubicin Liposomes | Antitumor Efficacy | ~57.5% improved efficacy with iRGD conjugation | [10] |

| Prostate Cancer | Cisplatin | Survival Rate | 30% increase with iRGD co-administration |[1] |

Table 3: In Vitro Cytotoxicity

| Cell Line | Drug Formulation | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Breast Cancer (4T1) | Doxorubicin in iRGD-cMLV | 0.011 ± 0.0037 | [12] |

| Breast Cancer (4T1) | Doxorubicin in cMLV (control) | 0.018 ± 0.0025 | [12] |

| Breast Cancer (JC) | Doxorubicin in iRGD-cMLV | 2.01 ± 0.22 | [12] |

| Breast Cancer (JC) | Doxorubicin in cMLV (control) | 3.19 ± 0.32 |[12] |

Key Experimental Protocols

Validation of the iRGD mechanism involves a series of established in vitro and in vivo assays.

Protocol: In Vitro Cellular Uptake Assay

Objective: To quantify the enhancement of cellular internalization of a fluorescently labeled nanoparticle or drug by iRGD.

Methodology:

-

Cell Culture: Plate αv integrin and NRP-1 positive cancer cells (e.g., 4T1 breast cancer, B16F10 melanoma) in glass-bottom dishes or 96-well plates and allow them to adhere overnight.

-

Preparation of Reagents: Prepare fluorescently labeled nanoparticles (e.g., liposomes encapsulating a fluorescent dye) with and without surface-conjugated iRGD. For competition assays, prepare a solution of free iRGD peptide.

-

Treatment:

-

Control Group: Treat cells with non-conjugated fluorescent nanoparticles.

-

Test Group: Treat cells with iRGD-conjugated fluorescent nanoparticles.

-

Competition Group: Pre-incubate cells with an excess of free iRGD for 1 hour before adding the iRGD-conjugated fluorescent nanoparticles.

-

-

Incubation: Incubate all groups for a defined period (e.g., 2-4 hours) at 37°C.

-

Analysis:

-

Qualitative (Microscopy): Wash cells three times with cold PBS, fix with 4% paraformaldehyde, and mount for imaging with a confocal laser scanning microscope. Observe the intracellular fluorescence intensity.

-

Quantitative (Flow Cytometry): Wash cells, detach them using trypsin, and resuspend in PBS. Analyze the fluorescence intensity of 10,000 cells per sample using a flow cytometer.

-

Protocol: In Vivo Tumor Penetration Study

Objective: To visualize and quantify the penetration of a substance into the tumor parenchyma facilitated by iRGD.

Methodology:

-

Animal Model: Establish subcutaneous or orthotopic tumors in immunocompromised mice (e.g., BALB/c nude mice) by injecting a relevant cancer cell line (e.g., LS174T colorectal cancer).[13] Allow tumors to grow to a palpable size (e.g., 200-300 mm³).

-

Grouping: Divide mice into at least two groups:

-

Control Group: Receives a fluorescent probe (e.g., Evans Blue dye or a near-infrared fluorescent agent like IR780) via intravenous (IV) injection.

-

Test Group: Receives the fluorescent probe co-administered with iRGD peptide via IV injection.

-

-

Administration: Inject the reagents into the tail vein.

-

Imaging: At a predetermined time point post-injection (e.g., 4-24 hours), perform imaging.

-

Whole Body Imaging: Anesthetize mice and use an in vivo imaging system (IVIS) to visualize probe accumulation in the tumor versus other organs.

-

Ex Vivo Analysis: Euthanize the mice, and excise the tumor and major organs. Image the excised tissues using the IVIS.

-

-

Histological Analysis: Fix the excised tumor in formalin, embed in paraffin or OCT, and prepare thin sections. Analyze the sections using fluorescence microscopy to observe the spatial distribution of the fluorescent probe within the tumor tissue, distinguishing between perivascular accumulation and deep parenchymal penetration.

Caption: Workflow for an in vivo tumor penetration assay.

The Bystander Effect: A Key Therapeutic Advantage

A critical feature of the iRGD mechanism is its ability to facilitate the transport of unconjugated bystander molecules.[10] The activation of the NRP-1 transport pathway creates a temporarily permeable state in the tumor. Any therapeutic agent circulating in the blood at that time, provided it is small enough to pass, can exploit this opening. This has profound implications for clinical translation, as it means iRGD can potentially enhance the efficacy of existing, approved cancer drugs without the need for complex and costly chemical conjugation.[1] This approach simplifies manufacturing and regulatory pathways.[10]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iRGD peptides - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A widespread viral entry mechanism: The C-end Rule motif–neuropilin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted drug delivery using iRGD peptide for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Strategy to Improve the Therapeutic Efficacy of Gemcitabine for Non-Small Cell Lung Cancer by the Tumor-Penetrating Peptide iRGD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Proteolytic Cleavage of iRGD and CendR Motif Exposure: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the proteolytic cleavage of the tumor-penetrating peptide iRGD, the subsequent exposure of the C-end Rule (CendR) motif, and the underlying molecular mechanisms that govern its tumor-homing and penetration capabilities. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, targeted drug delivery, and peptide therapeutics.

Introduction to iRGD and the CendR Pathway

The iRGD peptide (cyclic CRGDKGPDC) is a remarkable innovation in targeted therapy, capable of not only homing to tumors but also penetrating deep into the tumor parenchyma.[1][2][3] This enhanced permeability is a significant advantage over traditional RGD peptides, which primarily target the tumor vasculature.[4] The unique functionality of iRGD is attributed to a multi-step process initiated by its binding to specific cell surface receptors and a subsequent proteolytic cleavage event.[3][5]

The mechanism of iRGD action involves two key motifs:

-

RGD motif: This sequence (Arginine-Glycine-Aspartic acid) targets αv integrins, such as αvβ3 and αvβ5, which are overexpressed on tumor endothelial cells and various cancer cells.[2][4] This initial binding event serves to localize the iRGD peptide to the tumor microenvironment.

-

Cryptic CendR motif: The C-end Rule (CendR) motif, with the consensus sequence R/KXXR/K, is initially hidden within the iRGD peptide.[6] For iRGD, the relevant sequence is CRGDK.[4] This motif is a ligand for Neuropilin-1 (NRP-1), a receptor also overexpressed in many tumors that mediates cellular internalization and tissue penetration.[2][6]

The activation of the CendR pathway is critically dependent on the proteolytic cleavage of iRGD, which exposes the CendR motif and allows for its interaction with NRP-1.[4][5]

The Pivotal Role of Proteolytic Cleavage

Following the initial binding of iRGD to αv integrins, the peptide undergoes proteolytic cleavage within the tumor microenvironment.[3][5] This cleavage occurs at the Lys5-Gly6 bond of the CRGDKGPDC sequence.[7] This enzymatic reaction is a crucial "switch" that transforms the peptide's binding preference. The cleavage event leads to the exposure of the C-terminal CRGDK sequence, the active CendR motif.[4][7]

The newly exposed CendR motif has a significantly higher affinity for NRP-1, estimated to be 50- to 150-fold greater than its affinity for integrins.[4] This shift in binding preference from integrins to NRP-1 is the key to iRGD's enhanced tumor penetration.[2] The interaction with NRP-1 triggers endocytosis and transcytosis, allowing iRGD and any associated cargo to move through the tumor vasculature and into the tumor tissue.[2][6]

Proteases Implicated in iRGD Cleavage

The specific proteases responsible for iRGD cleavage in the tumor microenvironment have not been definitively identified, but several families of proteases that are commonly upregulated in tumors are considered strong candidates. These include:

-

Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease known to be overexpressed in many cancers and is involved in tumor invasion and metastasis. It has a known cleavage preference for sequences similar to that found in iRGD.[8]

-

Cathepsins: These are lysosomal proteases, such as Cathepsin B, that are often secreted into the extracellular space in the tumor microenvironment.[9] Cathepsin B has been shown to activate pro-apoptotic peptides linked to iRGD, suggesting its potential role in cleaving iRGD itself.[10]

-

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that are crucial for extracellular matrix remodeling during tumor progression and are capable of cleaving a wide range of substrates.[11][12]

Quantitative Data

The following tables summarize the available quantitative data regarding the binding affinities and kinetic parameters associated with iRGD and its interactions.

Table 1: Binding Affinities of iRGD and Related Peptides to Integrins

| Peptide | Integrin Subtype | Binding Affinity (IC50, nM) | Binding Affinity (Kd, nM) | Reference |

| iRGD | αvβ3 | mid-low nanomolar | Not explicitly reported | [7] |

| iRGD | αvβ5 | mid-low nanomolar | Not explicitly reported | [7] |

| iRGD | αvβ6 | higher than αvβ3/αvβ5 | Not explicitly reported | [7] |

| c(RGDfK) | αvβ3 | - | 41.70 | [1] |

| Tetrameric cRGD | αvβ3 | - | 3.87 | [1] |

| Dimeric cRGD | αvβ3 | - | 33.85 | [5] |

Table 2: Binding Affinity of CendR Motifs to Neuropilin-1

| Peptide | Receptor | Binding Affinity | Reference |

| CRGDK (cleaved iRGD) | Neuropilin-1 | ~50- to 150-fold higher than to integrins | [4] |

| RPAR (prototypic CendR) | Neuropilin-1 | Binds via specific hydrogen bonds and a salt bridge | [13] |

| KDKPPR | Neuropilin-1 b1 fragment | Forms a salt bridge with Asp320 | [10] |

Table 3: Kinetic Parameters of Relevant Proteases

| Protease | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | High catalytic efficiency | 4.6 & 7.2 | [1] |

| Cathepsin B | Z-Arg-Arg-AMC | - | - | Lower catalytic efficiency | 4.6 & 7.2 | [1] |

| Cathepsin B | Abz-GIVRAK(Dnp)-OH | 1.8 ± 0.1 | 15 ± 2 | 1.2 x 10⁵ | 4.6 | [9] |

| Cathepsin B | Abz-GIVRAK(Dnp)-OH | 0.4 ± 0.02 | 156 ± 15 | 2.6 x 10³ | 7.2 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the proteolytic cleavage of iRGD and its biological consequences.

Solid-Phase Peptide Synthesis of iRGD (CRGDKGPDC)

The cyclic iRGD peptide is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[14][15]

Materials:

-

Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU, COMU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cyclization agent (e.g., Thallium(III) trifluoroacetate or 2,2-dipyridyl disulfide)

-

Solvents (DMF, DCM, Ether)

-

HPLC for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Pre-activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (C(Trt)-D(OtBu)-P-G-K(Boc)-D(OtBu)-G-R(Pbf)-C(Trt)).

-

On-Resin Cyclization (Disulfide Bridge Formation):

-

After the linear peptide is assembled, selectively deprotect the Cys(Trt) groups.

-

Treat the resin-bound peptide with an oxidizing agent such as thallium(III) trifluoroacetate in DMF or 2,2-dipyridyl disulfide in methanol to form the disulfide bond between the two cysteine residues.[14][16] Monitor the cyclization by HPLC analysis of a small cleaved sample.

-

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized iRGD peptide by mass spectrometry and analytical HPLC.

In Vitro Proteolytic Cleavage Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET) assay can be designed to monitor the cleavage of iRGD in real-time.[17]

Materials:

-

Custom-synthesized iRGD peptide with a FRET pair (e.g., a fluorophore like Alexa Fluor 488 and a quencher like DABCYL) flanking the cleavage site.

-

Protease of interest (e.g., recombinant human uPA or Cathepsin B).

-

Assay buffer appropriate for the protease.

-

Fluorometer or plate reader capable of measuring fluorescence intensity.

Protocol:

-

Prepare a stock solution of the FRET-iRGD substrate in a suitable buffer (e.g., PBS).

-

Prepare serial dilutions of the protease in the assay buffer.

-

In a 96-well plate, add the FRET-iRGD substrate to each well at a final concentration in the nanomolar to low micromolar range.

-

Initiate the reaction by adding the protease dilutions to the wells.

-

Immediately begin monitoring the fluorescence intensity at the emission wavelength of the fluorophore. In the intact peptide, the quencher suppresses the fluorescence. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Record the fluorescence intensity over time. The initial rate of the reaction can be calculated from the linear phase of the fluorescence increase.

-

To determine kinetic parameters (Km and Vmax), perform the assay with a fixed concentration of protease and varying concentrations of the FRET-iRGD substrate. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

Cell Internalization Assay (Flow Cytometry)

Flow cytometry can be used to quantify the uptake of fluorescently labeled iRGD into cancer cells.[2][6]

Materials:

-

Fluorescently labeled iRGD (e.g., FAM-iRGD).

-

Cancer cell line known to express αv integrins and NRP-1 (e.g., U87MG, MDA-MB-231).

-

Cell culture medium and supplements.

-

FACS buffer (e.g., PBS with 1% BSA).

-

Trypsin-EDTA.

-

Flow cytometer.

Protocol:

-

Cell Culture: Culture the cancer cells to 70-80% confluency.

-

Cell Harvest: Detach the cells using Trypsin-EDTA, wash with complete medium, and resuspend in FACS buffer to a concentration of 1 x 10⁶ cells/mL.

-

Incubation with Labeled iRGD: Add FAM-iRGD to the cell suspension at various concentrations (e.g., 0.1 to 10 µM). As a control, use a scrambled or non-binding fluorescently labeled peptide.

-

Incubation: Incubate the cells with the peptides for a defined period (e.g., 1-4 hours) at 37°C to allow for internalization. For binding-only controls, incubate at 4°C.

-

Washing: After incubation, wash the cells three times with cold FACS buffer to remove unbound peptide.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. Excite the cells with the appropriate laser and measure the fluorescence emission.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI compared to the control peptide indicates cellular uptake of iRGD.

In Vivo Tumor Penetration Assay

The penetration of iRGD into tumor tissue can be visualized and quantified using in vivo fluorescence imaging.[3][5]

Materials:

-

Near-infrared (NIR) fluorescently labeled iRGD (e.g., Cy7-iRGD).

-

Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts of a human cancer cell line).

-

In vivo imaging system (e.g., IVIS Spectrum).

-

Anesthesia.

Protocol:

-

Tumor Model Establishment: Inoculate nude mice subcutaneously with a cancer cell line to establish tumors of a suitable size (e.g., 100-200 mm³).

-

Probe Administration: Anesthetize the tumor-bearing mice and intravenously inject the NIR-labeled iRGD probe. As a control, inject a non-penetrating labeled peptide or the free dye.

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system.

-

Ex Vivo Imaging: At the final time point, euthanize the mice and excise the tumors and major organs. Image the excised tissues to confirm the biodistribution of the probe.

-

Quantitative Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumors and organs to quantify the fluorescence intensity. The tumor-to-background ratio can be calculated to assess the targeting efficiency.

-

Histological Analysis: For microscopic confirmation of tumor penetration, tumors can be sectioned, and the fluorescence can be visualized using fluorescence microscopy.

Visualizations

Signaling Pathway of iRGD Action

Caption: The multi-step signaling pathway of iRGD action in the tumor microenvironment.

Experimental Workflow for In Vitro Cleavage Assay

Caption: A typical experimental workflow for an in vitro FRET-based iRGD cleavage assay.

Logical Relationship of iRGD Cleavage and CendR Exposure

Caption: The logical relationship between iRGD cleavage, CendR motif exposure, and tumor penetration.

References

- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.pasteur.fr [research.pasteur.fr]

- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Cytometry Protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Crystal Form of Human Neuropilin-1 b1 Fragment with Six Electrostatic Mutations Complexed with KDKPPR Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel FRET peptide assay reveals efficient Helicobacter pylori HtrA inhibition through zinc and copper binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of iRGD-CPT with the Tumor Microenvironment

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The therapeutic efficacy of many potent anticancer agents, such as Camptothecin (CPT), is severely hampered by the complex and hostile tumor microenvironment (TME).[1] The dense extracellular matrix, abnormal vasculature, and high interstitial fluid pressure collectively create a formidable barrier to drug penetration.[1][2] The iRGD (internalizing RGD) peptide has emerged as a novel and powerful tool to overcome these challenges.[3] This technical guide provides a comprehensive overview of the iRGD-CPT conjugate, detailing its mechanism of action, its multifaceted interactions with the TME, and its potential to enhance cancer therapy. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms to facilitate a deeper understanding and application of this technology in research and drug development.

The Core Mechanism: A Multi-Step Pathway to Tumor Penetration

The iRGD peptide (cyclic CRGDKGPDC) utilizes a unique, three-step mechanism to navigate the TME and deliver its cargo deep into the tumor parenchyma, a feat unachievable by conventional RGD peptides.[4][5][6][7]

Step 1: Tumor Homing via Integrin Binding The process begins with the RGD (Arginine-Glycine-Aspartic acid) motif within the iRGD peptide.[5] This motif specifically recognizes and binds to αvβ3 and αvβ5 integrins, which are highly overexpressed on the surface of endothelial cells within the tumor vasculature and on various tumor cells.[5][8][9] This initial binding event anchors the this compound conjugate to the tumor site.[10]

Step 2: Proteolytic Cleavage and CendR Motif Activation Once localized at the tumor, proteases abundant in the TME cleave the iRGD peptide.[11][12] This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[4][9] The resulting peptide fragment, typically CRGDK, has a reduced affinity for integrins but gains a high affinity for a different receptor.[5][8]

Step 3: Neuropilin-1 Binding and Tissue Penetration The newly exposed CendR motif avidly binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[5][8][13] This interaction with NRP-1 is the critical step that triggers an endocytic/pancytotic bulk transport pathway.[4][10][14] This pathway allows the this compound conjugate to not only enter the target cell but also to be transported through the tumor tissue, moving from cell to cell and deep into the tumor parenchyma, far from the nearest blood vessel.[4][8]

Multifaceted Interactions with the Tumor Microenvironment

The this compound conjugate does not merely bypass the TME; it actively modifies it to enhance therapeutic efficacy.

-

Overcoming Physical Barriers: The primary function of iRGD is to actively transport CPT across the dense extracellular matrix, which normally prevents diffusion of therapeutic agents.[1][10] This leads to a more homogenous drug distribution throughout the tumor mass.

-

Modulating Tumor Vasculature: The interaction of iRGD with tumor vasculature can increase the permeability of tumor vessels, further facilitating drug extravasation.[2][4][15] Some studies suggest that iRGD can also contribute to the "normalization" of chaotic tumor blood vessels, which can improve perfusion and subsequent drug delivery.[16]

-

Impacting the Immune Microenvironment: The TME is notoriously immunosuppressive. iRGD-mediated delivery can influence key immune cell populations.

-

Tumor-Associated Macrophages (TAMs): Conjugating iRGD to drugs has been shown to enhance the depletion of TAMs, which are known to promote tumor growth and suppress immune responses.[14][17]

-

T-Lymphocytes: iRGD can inhibit signaling pathways that support immunosuppressive cells like regulatory T cells, while altering the distribution of cytotoxic CD8+ T cells within the tumor.[16]

-

Natural Killer (NK) Cells: Modification with iRGD has been demonstrated to improve the infiltration of NK cells into solid tumors, enhancing their cytotoxic potential.[6]

-

-

Inhibiting Pro-Tumorigenic Signaling: In pancreatic cancer models, the iRGD peptide was found to inhibit the αvβ5 integrin-mediated activation of Transforming Growth Factor-β (TGF-β).[16] Since TGF-β is a key driver of fibrosis and immunosuppression, this inhibition leads to a reduction in stromal fibers and a less hostile TME.[16]

Quantitative Data Summary

The conjugation of iRGD to CPT or CPT-loaded nanoparticles results in demonstrably superior performance compared to non-targeted formulations.

| Parameter | Drug/Formulation | Cell Line/Model | Result | Reference |

| In Vitro Cytotoxicity (IC₅₀) | iRGD-PEG-NPs (CPT) | Colon-26 | Significantly lower IC₅₀ vs. PEG-NPs, especially at higher concentrations (>16 µM). | [18] |

| This compound | Human Colon Cancer | Greater reduction in cell viability at micromolar concentrations compared to parent drug. | [19] | |

| Cellular Uptake | iRGD-PEG-NPs | Colon-26 | Significantly increased cellular uptake efficiency vs. PEG-NPs. Uptake is inhibited by free iRGD, confirming receptor-mediated endocytosis. | [18] |

| iRGD-cMLV(Dox) | Breast Tumor Cells | Remarkably enhanced cell uptake of doxorubicin compared to non-targeted liposomes. | [20] | |

| Tumor Penetration | iRGD-PPCD (Dox conjugate) | C6 Glioma Spheroids | Penetration depth of 144 µm (conjugated) and 150 µm (co-administered). | [21] |

| RGD-PPCD (Dox conjugate) | C6 Glioma Spheroids | Penetration depth of 115 µm. | [21] | |

| In Vivo Tumor Inhibition | Gemcitabine + iRGD | Pancreatic Cancer Model | Tumor growth inhibition rate of 86.9%. | [9] |

| This compound | Colon Cancer Mouse Model | Effectively suppressed tumor progression with enhanced antitumor effects vs. parent drug. | [19] | |

| Tumor Accumulation | This compound | Colon Cancer Mouse Model | High distribution and accumulation in tumor tissue. | [19] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Synthesis and Characterization of this compound

The synthesis of an this compound conjugate typically involves covalently linking the peptide to the drug via a heterobifunctional linker.[19][22]

Objective: To covalently conjugate iRGD peptide with Camptothecin.

Materials:

-

iRGD peptide (CRGDKGPDC) with a free amine or thiol group for conjugation.

-

Camptothecin (CPT) derivative with a reactive group (e.g., carboxyl, maleimide).

-

Heterobifunctional linker (e.g., SMCC, NHS-PEG-MAL).

-

Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

-

Purification: High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Characterization: Mass Spectrometry (MS).

Generalized Protocol:

-

Linker Activation: Dissolve the CPT derivative in DMF. Add the heterobifunctional linker (e.g., an NHS-ester containing linker) and a coupling agent like EDC/NHS or a base like DIEA. Allow the reaction to proceed for several hours at room temperature to activate one end of the linker with CPT.

-

Peptide Conjugation: Dissolve the iRGD peptide in a suitable buffer (e.g., PBS, pH 7.2). Add the activated CPT-linker intermediate to the peptide solution. If using a maleimide linker, the reaction will specifically target a thiol group on a cysteine residue of iRGD.

-

Reaction Monitoring: Monitor the progress of the conjugation reaction using analytical HPLC.

-

Purification: Once the reaction is complete, purify the this compound conjugate from unreacted starting materials and byproducts using preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product by lyophilizing the pure fractions and analyzing them via Mass Spectrometry to verify the expected molecular weight.[23][24]

In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxicity of this compound compared to free CPT.[18][25]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Colon-26, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound, free CPT, and a vehicle control in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against drug concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Cellular Uptake Assay by Flow Cytometry

Objective: To quantify the cellular internalization of a fluorescently labeled iRGD conjugate.[18][25]

Protocol:

-

Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Competition (Optional): To confirm receptor-mediated uptake, pre-incubate a subset of cells with a 100-fold excess of free (unlabeled) iRGD peptide for 1 hour to block the target receptors.

-

Treatment: Treat the cells with a fixed concentration of fluorescently labeled iRGD conjugate (e.g., iRGD-FITC) for a defined period (e.g., 2-4 hours).

-

Cell Harvest: Wash the cells three times with cold PBS to remove non-internalized conjugate. Trypsinize the cells, centrifuge, and resuspend them in PBS containing 1% FBS.

-

Analysis: Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of at least 10,000 cells per sample. A higher intensity indicates greater uptake.

In Vivo Orthotopic Colon Cancer Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.[18][19]

Protocol:

-

Cell Preparation: Culture colon cancer cells (e.g., Colon-26) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile PBS/Matrigel mixture.

-

Tumor Implantation: Anesthetize immunodeficient mice (e.g., BALB/c nude mice). Surgically expose the cecum and inject approximately 1x10⁶ cells into the cecal wall. Suture the incision.

-

Tumor Growth: Allow the tumors to grow for 7-10 days until they are palpable or reach a predetermined size as measured by imaging.

-

Treatment Groups: Randomize the mice into treatment groups (e.g., Vehicle Control, Free CPT, this compound).

-

Drug Administration: Administer the treatments intravenously (e.g., via tail vein) according to a predetermined schedule (e.g., every 3 days for 5 doses).

-

Monitoring: Monitor mouse body weight and tumor volume (measured with calipers or non-invasive imaging) throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors and weigh them. Tissues can be collected for biodistribution analysis (measuring CPT concentration via HPLC) or immunohistochemistry to assess cell proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).

Conclusion and Future Perspectives

The this compound conjugate represents a sophisticated drug delivery strategy that leverages a deep understanding of tumor biology. By engaging in a multi-step binding and activation process, it overcomes the significant physical and biological barriers of the TME to deliver Camptothecin where it is most needed.[8][19] Its ability to not only penetrate tumors but also modulate the local immune and signaling environment marks a significant advancement over passive targeting strategies.[16]

Future research should focus on optimizing linker chemistry for controlled drug release, exploring combinations with immunotherapy to leverage the TME-modulating effects of iRGD, and advancing these promising preclinical findings into clinical trials.[2][3] The principles demonstrated by this compound provide a robust framework for developing the next generation of targeted, penetrating therapeutics for solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems [mdpi.com]

- 3. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. iRGD Tumor Penetrating Peptide-Modified NK Cells Exhibit Enhanced Tumor Immune Infiltration Ability and Anti-Tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular View on the iRGD Peptide Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Targeted delivery of proapoptotic peptides to tumor-associated macrophages improves survival - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tumor-homing peptide iRGD-conjugate enhances tumor accumulation of camptothecin for colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and evaluation of new iRGD peptide analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The iRGD-CPT Conjugate: A Technical Deep Dive into Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional characteristics of the iRGD-Camptothecin (CPT) conjugate, a promising targeted chemotherapy agent. By covalently linking the tumor-penetrating peptide iRGD to the potent topoisomerase I inhibitor CPT, this conjugate aims to enhance drug delivery to solid tumors, increase therapeutic efficacy, and potentially reduce systemic toxicity. This document details the underlying mechanisms, presents key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in its characterization.

Structural Characterization

The iRGD-CPT conjugate is a sophisticated drug delivery system that combines the tumor-homing and penetrating properties of the iRGD peptide with the cytotoxic effects of camptothecin.[1]

-

iRGD Peptide: The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, is a cyclic nonapeptide containing a disulfide bridge.[2][3] Its structure includes two key motifs:

-

RGD (Arginine-Glycine-Aspartic Acid) Motif: This sequence is responsible for the initial homing to tumors by binding to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[4][5]

-

C-end Rule (CendR) Motif: A cryptic R/KXXR/K motif which, after proteolytic cleavage of the iRGD peptide in the tumor microenvironment, is exposed.[6][7] This motif is crucial for binding to Neuropilin-1 (NRP-1) and triggering deep tumor penetration.[4][6]

-

-

Camptothecin (CPT): CPT is a natural alkaloid that exhibits potent anticancer activity by inhibiting DNA topoisomerase I.[8] This inhibition leads to DNA damage and apoptosis in cancer cells. However, its clinical use is limited by poor water solubility, instability of its active lactone ring, and non-selective biodistribution.[8][9]

-

Conjugation Chemistry: The iRGD peptide is covalently linked to CPT, often through a heterobifunctional linker.[1][10] This linkage is designed to be stable in circulation but cleavable within the tumor microenvironment or inside the cancer cells to release the active CPT drug. Various chemical strategies can be employed for this conjugation, including maleimide-thiol reactions or amidation.[11] For instance, a common approach involves synthesizing the iRGD peptide with an additional cysteine residue to provide a thiol group for reaction with a maleimide-functionalized linker attached to CPT.[12]

Functional Characterization and Mechanism of Action

The enhanced therapeutic effect of the this compound conjugate stems from a multi-step, targeted delivery mechanism that overcomes barriers to drug transport in solid tumors.[7]

-

Tumor Homing (Integrin Binding): The conjugate first circulates through the bloodstream. The RGD motif on the iRGD peptide selectively binds to αvβ3 and αvβ5 integrins, which are highly expressed on the surface of tumor blood vessels.[4][13] This initial binding concentrates the conjugate at the tumor site.

-

Proteolytic Cleavage and CendR Motif Exposure: Once bound to integrins, the iRGD peptide is susceptible to proteolytic cleavage by proteases present in the tumor microenvironment.[6][7] This cleavage exposes the C-terminal CendR motif (CRGDK).[11][13]

-

Tumor Penetration (NRP-1 Binding): The exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[6][13][14] The binding of the CendR fragment to NRP-1 triggers an active transport pathway, possibly endocytosis or transcytosis, which facilitates the penetration of the conjugate deep into the tumor parenchyma, beyond the immediate vicinity of blood vessels.[6][7][11]

-

Cellular Internalization and Drug Release: The conjugate is internalized into tumor cells via NRP-1-mediated endocytosis.[13][15] Following internalization, the linker is cleaved, releasing the active CPT payload inside the cell where it can exert its cytotoxic effect on DNA topoisomerase I.

This mechanism allows the this compound conjugate to achieve higher intratumoral drug concentrations compared to the administration of free CPT.[9][10]

Quantitative Data Presentation

The following tables summarize the quantitative data from preclinical studies, demonstrating the superior performance of the this compound conjugate compared to non-targeted CPT.

Table 1: In Vitro Cytotoxicity of this compound vs. CPT

| Cell Line | Compound | IC50 (µM) | Fold Improvement | Reference |

| Colon-26 | CPT | > 16 µM (approx.) | - | [8] |

| Colon-26 | iRGD-PEG-NPs (CPT) | ~ 8 µM (approx.) | ~2x | [8] |

| DU-145 (Prostate) | VPA | > 1000 µM | - | [3] |

| DU-145 (Prostate) | VPA-GFLG-iRGD | ~ 500 µM | >2x | [3] |

Note: Data is synthesized from graphical representations and qualitative descriptions in the cited literature. The this compound conjugate demonstrates significantly greater potency at micromolar concentrations.[10]

Table 2: In Vivo Tumor Growth Inhibition

| Animal Model | Treatment Group | Tumor Volume Reduction vs. Control | Survival Benefit | Reference |

| Colon Cancer Mouse Model | CPT | Moderate | Moderate | [10] |

| Colon Cancer Mouse Model | This compound | Significantly Enhanced | Improved | [10] |

| Breast Tumor (4T1) Model | cMLV(Dox) | Significant | - | [15] |

| Breast Tumor (4T1) Model | iRGD-cMLV(Dox) | Significantly Enhanced vs. cMLV(Dox) | - | [15] |

Note: this compound effectively suppressed tumor progression to a greater extent than the parent drug in mouse models.[10]

Table 3: Pharmacokinetic and Biodistribution Parameters

| Parameter | CPT (Free Drug) | IT-101 (Polymer-CPT Conjugate) | This compound (Expected) | Reference |

| Plasma Half-life (t½) | 1.3 h | 17 - 20 h | Prolonged | [9] |

| Tumor Accumulation (24h) | Low | High | Significantly Enhanced | [9][10] |

| Tumor CPT Concentration | Baseline | >160-fold vs. CPT alone | High | [9] |

Note: While specific data for this compound is emerging, conjugation is known to dramatically alter pharmacokinetics, leading to longer circulation and higher tumor accumulation, as shown with the similar polymer-CPT conjugate IT-101.[9] this compound shows high distribution toward tumor tissue.[10]

Visualizations: Pathways and Workflows

Signaling Pathway for iRGD-Mediated Drug Delivery

Caption: Mechanism of this compound tumor targeting and internalization.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for a preclinical in vivo study of this compound.

Logical Relationship: Structure to Function

Caption: Structure-function relationships of the this compound conjugate.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation and validation of the this compound conjugate.

Synthesis and Characterization of this compound

-

Peptide Synthesis: The linear iRGD peptide is synthesized using standard solid-phase fluorenylmethoxycarbonyl (Fmoc) chemistry.[16] An extra cysteine residue may be added for conjugation.

-

Cyclization: The peptide is cyclized via a disulfide bridge by treating the resin-bound peptide with an oxidizing agent like thallium trifluoroacetate in DMF.[3]

-

Linker Attachment: CPT is derivatized with a heterobifunctional linker (e.g., containing a maleimide group).

-

Conjugation: The purified cyclic iRGD peptide (containing a free thiol from cysteine) is reacted with the linker-activated CPT in solution.[12]

-

Purification and Characterization: The final conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Its identity and purity are confirmed by mass spectrometry and HPLC analysis.[3]

In Vitro Cell Viability Assay

-

Cell Culture: Human colon cancer cells (or other relevant lines expressing integrins and NRP-1) are cultured in appropriate media.[17]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of free CPT, this compound conjugate, or a vehicle control for a specified duration (e.g., 24 or 48 hours).[8]

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a plate reader.

-

Data Analysis: The percentage of cell viability relative to the control is calculated, and the IC50 (half-maximal inhibitory concentration) values are determined from the dose-response curves.

Cellular Uptake Studies

-

Fluorescent Labeling: The this compound conjugate (or a nanoparticle carrier) is labeled with a fluorescent dye (e.g., FAM or Cy5).

-

Cell Treatment: Tumor cells are grown on glass coverslips or in appropriate plates and incubated with the fluorescently labeled conjugate for various time points (e.g., 1 and 3 hours).[8]

-

Qualitative Analysis (Microscopy): Cells are washed with PBS, fixed, and counterstained (e.g., with DAPI for the nucleus). The cellular uptake and subcellular localization are visualized using confocal fluorescence microscopy.

-

Quantitative Analysis (Flow Cytometry): After incubation and washing, cells are detached and analyzed by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of conjugate taken up by the cells.[8] A competition assay using free iRGD can be performed to confirm receptor-mediated uptake.[8]

In Vivo Antitumor Efficacy

-

Animal Model: An orthotopic or subcutaneous tumor model is established by injecting human cancer cells (e.g., MKN-45P or CT26) into immunocompromised mice (e.g., nude or BALB/c mice).[18]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups with similar average tumor volumes.[18]

-

Treatment Regimen: Mice are treated intravenously (or via the relevant route) with the this compound conjugate, free CPT, a vehicle control (e.g., PBS), and potentially a non-targeted conjugate control. Treatments are administered on a defined schedule (e.g., every other day for several doses).[10][18]

-

Monitoring: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of systemic toxicity. Survival is also tracked.[18]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biodistribution).[10]

Conclusion

The this compound conjugate represents a sophisticated and highly promising strategy in targeted cancer therapy. By leveraging a multi-step mechanism involving sequential binding to integrins and Neuropilin-1, it achieves enhanced accumulation and deep penetration into solid tumors. Preclinical data strongly support its potential to improve the therapeutic index of camptothecin, a potent but challenging chemotherapeutic agent. Further investigation into its clinical translation is warranted to realize its potential in treating a variety of solid tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Activity of Tumor-Homing Peptide iRGD and Histone Deacetylase Inhibitor Valproic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and biodistribution of the camptothecin-polymer conjugate IT-101 in rats and tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumor-homing peptide iRGD-conjugate enhances tumor accumulation of camptothecin for colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]

- 12. Targeted drug delivery using iRGD peptide for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. dovepress.com [dovepress.com]

- 18. iRGD peptide conjugation potentiates intraperitoneal tumor delivery of paclitaxel with polymersomes - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Targeted Anticancer Agent: A Technical Guide to the Pharmacokinetics and Biodistribution of iRGD-Camptothecin

For researchers, scientists, and drug development professionals, this in-depth technical guide dissects the pharmacokinetic and biodistribution profile of iRGD-Camptothecin (iRGD-CPT), a promising tumor-targeting drug conjugate. By leveraging the tumor-penetrating capabilities of the iRGD peptide, this novel agent aims to enhance the therapeutic window of the potent anticancer drug, Camptothecin.

This document summarizes the available data on this compound, provides detailed experimental methodologies for its evaluation, and visualizes the key pathways and processes involved in its mechanism of action.

Data Presentation: Unveiling the Pharmacokinetic and Biodistribution Profile

While specific quantitative pharmacokinetic parameters for the this compound conjugate are not extensively detailed in publicly available literature, the following tables summarize the known characteristics and provide comparative data for Camptothecin (CPT) and other relevant conjugates to offer a comprehensive understanding.

Table 1: Pharmacokinetic Parameters

| Parameter | This compound | Camptothecin (CPT) | IT-101 (CPT-Polymer Conjugate) |

| Half-life (t½) | Data not available | ~1.3 hours (in rats)[1] | 17 - 20 hours (in rats)[1] |

| Area Under the Curve (AUC) | Expected to be higher in tumor tissue compared to CPT | Baseline | ~100-fold higher plasma AUC than CPT (in rats)[1] |

| Clearance (CL) | Data not available | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |

| General Observations | Conjugation with iRGD is designed to improve tumor accumulation and retention. | Rapid clearance from circulation. | Significantly prolonged plasma half-life compared to CPT.[1] |

Table 2: Biodistribution Summary

| Organ/Tissue | This compound | Camptothecin (CPT) | IT-101 (CPT-Polymer Conjugate) |

| Tumor | High distribution and accumulation observed in mouse models of colon cancer.[2][3] | Lower accumulation compared to conjugated forms. | Highest concentration among all tested tissues at 24h post-injection.[1] |

| Liver | Data not available | Subject to hepatic metabolism. | Data not available |

| Spleen | Data not available | Data not available | Data not available |

| Kidneys | Data not available | Renal excretion. | Data not available |

| Lungs | Data not available | Data not available | Data not available |

| Heart | Data not available | Data not available | Data not available |

| General Observations | iRGD conjugation significantly enhances tumor targeting and penetration.[3] | Non-specific biodistribution. | Polymer conjugation alters the biodistribution pattern, favoring tumor accumulation.[1] |

Experimental Protocols: A Guide to Methodologies

The following sections detail the typical experimental protocols employed in the preclinical evaluation of this compound and similar conjugates.

Synthesis of this compound Conjugate

The synthesis of this compound involves the covalent coupling of the iRGD peptide to Camptothecin, often through a heterobifunctional linker.[2]

A representative synthesis protocol would involve:

-

Solid-Phase Peptide Synthesis: The iRGD peptide (sequence: CRGDKGPDC) is synthesized using standard Fmoc-based solid-phase peptide synthesis.

-

Linker Attachment: A heterobifunctional linker is attached to the peptide.

-

Camptothecin Modification: Camptothecin is chemically modified to introduce a reactive group for conjugation.

-

Conjugation: The modified Camptothecin is reacted with the linker-iRGD peptide.

-

Purification and Characterization: The final this compound conjugate is purified using techniques like High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by mass spectrometry.

In Vitro Cellular Uptake and Cytotoxicity Assays

These assays are crucial to determine the efficacy of the conjugate at a cellular level.

-

Cell Lines: Human colon cancer cell lines are commonly used.[2]

-

Cellular Uptake:

-

Cells are incubated with this compound or control compounds (e.g., free CPT).

-

After incubation, cells are washed to remove any unbound compound.

-

The amount of internalized compound is quantified using techniques like fluorescence microscopy (if a fluorescent tag is used) or HPLC analysis of cell lysates.

-

-

Cytotoxicity Assay (e.g., MTT Assay):

-

Cells are seeded in 96-well plates and treated with varying concentrations of this compound, CPT, and controls.

-

After a set incubation period (e.g., 24-72 hours), a reagent like MTT is added.

-

The viability of the cells is determined by measuring the absorbance, which correlates with the number of living cells.

-

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug conjugate.

-

Animal Model: Typically, mice or rats are used.

-

Administration: The this compound conjugate is administered intravenously (IV).[1]

-

Blood Sampling: Blood samples are collected at various time points after administration.

-

Sample Analysis: The concentration of the conjugate and any metabolites in the plasma is determined using a validated analytical method, such as HPLC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters like half-life, AUC, and clearance are calculated from the plasma concentration-time data.

In Vivo Biodistribution Studies

These studies reveal the distribution of the drug conjugate throughout the body, particularly its accumulation in the tumor versus other organs.

-

Animal Model: Tumor-bearing mice (e.g., xenograft models with human cancer cells) are used.[2][3]

-

Administration: The this compound conjugate, often labeled with a radioactive isotope or a fluorescent dye, is administered to the animals.

-

Tissue Collection: At predetermined time points, the animals are euthanized, and various organs (tumor, liver, spleen, kidneys, lungs, heart, etc.) are collected and weighed.

-

Quantification: The amount of the conjugate in each organ is measured using a gamma counter (for radioactivity) or an imaging system (for fluorescence).

-

Data Expression: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations: Mapping the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with this compound.

iRGD-Mediated Tumor Targeting and Penetration Pathway

Caption: Mechanism of this compound tumor targeting and drug delivery.

Experimental Workflow for In Vivo Biodistribution Study

Caption: Workflow for assessing the in vivo biodistribution of this compound.

Logical Relationship of this compound's Therapeutic Advantage

Caption: The rationale behind the enhanced therapeutic potential of this compound.

References

- 1. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Tumor-homing peptide iRGD-conjugate enhances tumor accumulation of camptothecin for colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of iRGD Peptide and Integrin Interaction: A Technical Guide

The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, stands as a significant advancement in targeted cancer therapy. Its ability to specifically home to tumors and enhance the penetration of co-administered therapeutic agents has made it a subject of intense research.[1][2][3][4] Understanding the molecular intricacies of its interaction with cell surface receptors is paramount for optimizing its efficacy and designing next-generation tumor-penetrating peptides. This technical guide provides an in-depth overview of the in silico methodologies employed to model the interaction between the iRGD peptide and its primary receptors, integrins.

The unique mechanism of iRGD relies on a multi-step process. Initially, the Arg-Gly-Asp (RGD) motif within the cyclic peptide binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[3][5] This binding event facilitates a proteolytic cleavage of the iRGD peptide, exposing a cryptic C-terminal motif, R/KXXR/K, known as the C-end Rule or CendR motif.[3][6][7] This newly exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor that triggers an endocytotic pathway, leading to the internalization of the peptide and any associated cargo deep into the tumor tissue.[3][5][6][7]

In silico modeling provides a powerful lens to investigate these interactions at an atomic level, offering insights that are often challenging to obtain through experimental methods alone. Techniques such as molecular docking and molecular dynamics simulations can elucidate the binding modes, stability, and dynamic behavior of the iRGD-integrin complex, thereby guiding rational drug design efforts.[1][8]

Data Presentation: Quantitative Analysis of iRGD-Integrin Binding

Summarizing the binding affinities and computational parameters provides a quantitative foundation for understanding the iRGD-integrin interaction.

Table 1: In Vitro Binding Affinity of iRGD for αv Integrins

| Integrin Subtype | IC50 (nM) | Reference Compound |

| αvβ3 | Mid-to-low nanomolar | Cilengitide |

| αvβ5 | Mid-to-low nanomolar | Cilengitide |

| αvβ6 | Weaker affinity vs. αvβ3/αvβ5 | [RGD-Chg-E]-CONH₂ |

| Data compiled from direct solid-phase binding assays.[1][7] |

Table 2: Key Interacting Residues in the iRGD-Integrin Complex

| iRGD Residue | Integrin Subunit | Interacting Residue(s) | Interaction Type |

| Arg² | αv | Asp218 | Salt Bridge |

| Arg² | αv | Tyr178 | Cation-π |

| Asp⁴ | β | Mg²⁺ ion at MIDAS | Metal Coordination |

| MIDAS: Metal Ion-Dependent Adhesion Site. These interactions are fundamental for the initial binding of the RGD motif.[1] |

Visualization of Key Processes and Pathways

Visual diagrams are essential for conceptualizing the complex mechanisms and workflows involved in the study of iRGD.

Caption: The multi-step mechanism of iRGD action.

Caption: Workflow for in silico modeling of iRGD-integrin interaction.

Caption: Signaling cascade initiated by iRGD interaction.

Experimental Protocols for In Silico Modeling

Detailed methodologies are crucial for the reproducibility and validation of computational experiments.

Protocol 1: Molecular Docking of iRGD to Integrin

Objective: To predict the binding conformation of the cyclic iRGD peptide within the integrin binding pocket.

Methodology:

-

Receptor and Ligand Preparation:

-

Obtain the crystal structures of the target integrin headpiece (e.g., αvβ3 from PDB ID: 4MMX, αvβ6 from PDB ID: 4UM9).[1][7] For integrins without a crystal structure (e.g., αvβ5), a homology model can be generated.

-

Use a protein preparation wizard (e.g., in Maestro Suite) to preprocess the receptor: add hydrogens, assign bond orders, remove water molecules beyond a certain distance from the binding site, and perform a restrained energy minimization.[1][7]

-

Retain essential cocrystallized metal ions (Mg²⁺, Ca²⁺) at the MIDAS, ADMIDAS, and LIMBS sites.[1][7]

-

Generate the 3D conformation of the iRGD peptide. For enhanced accuracy, use conformations derived from advanced simulation techniques like Parallel Tempering in the Well-Tempered Ensemble (PT-WTE) metadynamics to capture the peptide's solution conformation.[1][8]

-

-

Grid Generation:

-

Define a docking grid box centered on the known RGD binding site of the integrin, typically located at the interface between the α and β subunits. The size of the grid should be sufficient to accommodate the flexible peptide.

-

-

Docking Execution:

-

Perform flexible ligand-rigid receptor docking using software like Glide or AutoDock.[9]

-

Allow for conformational sampling of the iRGD peptide within the defined grid.

-

Generate a set number of docking poses (e.g., 10-20) for subsequent analysis.

-

-

Pose Analysis and Scoring:

-

Analyze the resulting poses based on their docking scores (e.g., GlideScore, estimated free energy of binding).

-

Visually inspect the top-ranked poses to ensure key interactions, such as the salt bridge between the peptide's arginine and the integrin's aspartic acid, and the coordination of the peptide's aspartic acid with the MIDAS ion, are present.[1][10]

-

Cluster the poses based on root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.

-

Protocol 2: Molecular Dynamics (MD) Simulation of the iRGD-Integrin Complex

Objective: To assess the stability, dynamics, and key interactions of the docked iRGD-integrin complex in a simulated physiological environment.

Methodology:

-

System Setup:

-

Select the most promising docked pose from Protocol 1 as the starting structure.

-

Place the complex in a periodic boundary box of appropriate geometry (e.g., cubic, dodecahedron).

-

Solvate the system with an explicit water model (e.g., TIP3P).[11]

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's net charge and achieve a physiological salt concentration.[11]

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes. A common approach is to use the steepest descent algorithm followed by the conjugate gradient algorithm.[11]

-

-

System Equilibration:

-

NVT Ensemble (Canonical Ensemble): Gradually heat the system from 0 K to the target temperature (e.g., 310 K) over a period of ~1 ns while keeping the system volume constant. Apply position restraints to the protein and peptide heavy atoms to allow the solvent to equilibrate around them.[11][12]

-

NPT Ensemble (Isothermal-Isobaric Ensemble): Continue the equilibration at the target temperature and a constant pressure (e.g., 1 atm) for another ~1-5 ns. The position restraints on the complex can be gradually relaxed during this phase.[11][12]

-

-

Production MD:

-

Run the production simulation for a duration sufficient to observe the system's behavior and reach convergence (typically 100s of nanoseconds). Remove all position restraints.

-

Use an appropriate force field (e.g., AMBER, CHARMM) and simulation package (e.g., GROMACS, AMBER).[11][12]

-

Save the trajectory coordinates at regular intervals (e.g., every 10-100 ps) for analysis.

-

-

Trajectory Analysis:

-

Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the peptide and protein backbone atoms over time to assess the stability of the complex.[7]

-

Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the peptide and protein upon binding.[7]

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, salt bridges) throughout the simulation.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

-

Conclusion

The in silico modeling of the iRGD peptide's interaction with integrins provides invaluable, atomistic-level insights into its mechanism of action. Molecular docking successfully predicts the initial binding poses, highlighting the critical role of the RGD motif and the MIDAS ion.[1] Subsequent molecular dynamics simulations offer a dynamic view, confirming the stability of these interactions and revealing the conformational flexibility of the peptide within the binding pocket.[7][13] The data and protocols outlined in this guide serve as a comprehensive resource for researchers. By leveraging these computational approaches, scientists can better understand the structural basis for iRGD's selectivity and tumor-penetrating properties, ultimately paving the way for the rational design of more potent and specific cancer-targeting therapeutics.[1][8]

References

- 1. Molecular View on the iRGD Peptide Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. iRGD peptides - Wikipedia [en.wikipedia.org]

- 4. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Interaction Mechanism and Clustering among RGD Peptides and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 12. Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Discovery, Synthesis, and Preclinical Evaluation of iRGD-Camptothecin

Executive Summary: The targeted delivery of cytotoxic agents to solid tumors remains a formidable challenge in oncology, primarily due to poor drug penetration into the tumor parenchyma. Peptide-drug conjugates (PDCs) represent a promising strategy to overcome this barrier. This technical guide details the discovery and initial synthesis of a novel PDC, iRGD-CPT, which combines the tumor-penetrating peptide iRGD with the topoisomerase I inhibitor, camptothecin (CPT). We provide an in-depth overview of the discovery of the iRGD peptide via phage display, its unique three-step tumor-penetrating mechanism, and the rationale for its conjugation to CPT. This guide furnishes detailed protocols for the solid-phase synthesis of the cyclic iRGD peptide and a plausible method for its conjugation to CPT. Furthermore, it summarizes the preclinical in vitro and in vivo data, demonstrating the enhanced efficacy of the this compound conjugate compared to the parent drug.

Discovery of the iRGD Peptide

The internalizing RGD (iRGD) peptide was identified through an innovative in vivo screening of phage display libraries in tumor-bearing mice[1][2]. Phage display is a high-throughput technology that allows for the presentation of vast libraries of peptides (billions of variants) on the surface of bacteriophages[3][4][5].

The screening process, known as biopanning, involves injecting the phage library into a living host, allowing the phages to circulate and bind to targets within the body[3]. In the case of iRGD, phages that preferentially homed to and accumulated in tumor tissue were isolated and their displayed peptide sequences were identified. This in vivo selection process is advantageous as it identifies peptides that can navigate the complexities of the physiological environment to reach their target. The prototypic iRGD peptide sequence identified was the nine-amino-acid cyclic peptide, CRGDKGPDC [1][6]. Unlike traditional RGD peptides that merely target the tumor vasculature, iRGD was found to possess the unique ability to penetrate deep into the extravascular tumor tissue[1][2].

The Tumor-Penetrating Mechanism of iRGD

The efficacy of iRGD stems from a sequential, three-step mechanism that facilitates deep tumor penetration for itself and any co-administered or conjugated cargo[7][8].

-

Homing to Tumor Vasculature : The Arg-Gly-Asp (RGD) motif within the iRGD sequence first binds to αvβ3 and αvβ5 integrins, which are selectively overexpressed on the surface of tumor endothelial cells[2][8]. This action anchors the peptide to the tumor site.

-

Proteolytic Cleavage : Once bound to the integrin, iRGD is exposed to tumor-associated proteases. These enzymes cleave the peptide, exposing a cryptic C-terminal motif, R/KXXR/K, known as the C-end Rule or CendR motif[1][8].

-